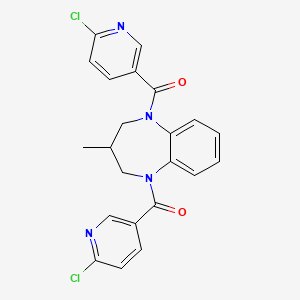

![molecular formula C6H11NO2 B2819367 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane CAS No. 1408076-41-4](/img/structure/B2819367.png)

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound is also known as 8-oxa-3-azabicyclo[3.2.1]octane .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular formula of 8-oxa-3-azabicyclo[3.2.1]octane is C6H11NO . The average mass is 113.158 Da and the monoisotopic mass is 113.084061 Da .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates . A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Physical And Chemical Properties Analysis

The molecular weight of 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is 149.62 g/mol .Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been achieved. This is important in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Asymmetric 1,3-Dipolar Cycloadditions

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system has been reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Organic Synthesis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis .

Agrochemical Applications

This compound is used as a raw material in the agrochemical field .

Pharmaceutical Applications

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is used as an intermediate in the pharmaceutical field .

Dyestuff Applications

This compound is also used in the dyestuff field as a raw material and intermediate .

Research and Development

Due to its unique structure and properties, 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is widely used in research and development activities in various scientific fields .

Mechanism of Action

Target of Action

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a key component in the synthesis of tropane alkaloids . Tropane alkaloids are a family of compounds that display a wide array of interesting biological activities . They are known to interact with various targets in the body, including neurotransmitter receptors and ion channels .

Mode of Action

The exact mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32It is known that the compound is involved in the synthesis of tropane alkaloids , which are known to interact with their targets in a specific manner. For instance, they can bind to their targets, causing conformational changes that affect the function of these targets .

Biochemical Pathways

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is involved in the synthesis of tropane alkaloids . These alkaloids are known to affect various biochemical pathways in the body. For instance, they can influence the neurotransmitter pathways by interacting with neurotransmitter receptors .

Pharmacokinetics

The pharmacokinetic properties of 8-Hydroxy-6-oxa-3-azabicyclo[32It is known that the compound is used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . This suggests that the compound may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to be utilized in these fields.

Result of Action

The result of the action of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is the production of tropane alkaloids . These alkaloids have various biological activities, including nematicidal activities . For instance, certain derivatives of the compound have shown good nematicidal activities against Meloidogyne incognita .

Action Environment

The action of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can be influenced by various environmental factors. For instance, the synthesis of the compound can be affected by the presence of certain catalysts . Additionally, the compound should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents for optimal stability .

properties

IUPAC Name |

6-oxa-3-azabicyclo[3.2.1]octan-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEISKJFQUHRBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(C2O)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293110 |

Source

|

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1419101-23-7 |

Source

|

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)